

natural occurrence and sources of 2-Amino-3-chlorobutanoic acid

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Compound of Interest

Compound Name: 2-Amino-3-chlorobutanoic acid

Cat. No.: B078140

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An In-depth Technical Guide on the Natural Occurrence and Sources of **2-Amino-3-chlorobutanoic Acid**

Abstract

2-Amino-3-chlorobutanoic acid is a non-canonical, halogenated amino acid that is not found among the 20 standard amino acids genetically coded for in proteins[1]. Its structural similarity to natural amino acids like threonine and valine, combined with the unique physicochemical properties conferred by the chlorine atom, makes it a valuable molecule in medicinal chemistry and biochemical research[1]. This technical guide provides a comprehensive overview of the current knowledge regarding **2-Amino-3-chlorobutanoic acid**, with a focus on its sources, synthesis, and analytical characterization. While extensive searches indicate the compound is not of natural origin, this document details the primary synthetic methodologies for its production and its potential biological applications as a research tool.

Natural Occurrence

Current scientific literature categorizes **2-Amino-3-chlorobutanoic acid** as a non-natural or non-canonical amino acid[1]. Extensive database searches and literature reviews have not identified any natural sources, such as plants, fungi, or bacteria, that produce this specific compound. Its significance lies in its synthetic utility and its application as a probe in biological systems[1]. The introduction of a chlorine atom into the butanoic acid backbone creates a versatile intermediate for further chemical modifications and a tool for studying biological mechanisms, such as amino acid transport[1].

Sources and Synthesis

The primary sources of **2-Amino-3-chlorobutanoic acid** are chemical and enzymatic synthesis. Given its two stereocenters, a major focus of synthetic chemistry is the control of stereochemistry to produce specific diastereomers and enantiomers[1].

Chiral Pool Synthesis

A highly effective strategy for creating stereochemically defined **2-Amino-3-chlorobutanoic acid** is chiral pool synthesis. This method utilizes readily available, enantiomerically pure natural amino acids as starting materials[1]. L-threonine ((2S,3R)-2-amino-3-hydroxybutanoic acid) and L-allothreonine ((2S,3S)-2-amino-3-hydroxybutanoic acid) are ideal precursors due to their similar carbon skeleton[1]. The synthesis involves the stereospecific replacement of the C3 hydroxyl group with a chlorine atom. The stereochemical outcome of the final product is directly dependent on the starting material and the reaction mechanism (e.g., S_N2 for inversion of stereochemistry or S_N1 for retention)[1].

Catalytic Asymmetric Synthesis

Catalytic asymmetric synthesis is a powerful method for generating enantioenriched **2-Amino-3-chlorobutanoic acid** from achiral precursors. This approach uses a small amount of a chiral catalyst to direct the formation of a specific stereoisomer. One notable technique is the use of chiral phase-transfer catalysts, such as Maruoka's spirocyclic binaphthyl-based ammonium salts, for the asymmetric α -halogenation of carbonyl compounds[1].

Biocatalytic Transformations

Enzymatic synthesis provides a highly selective route to chiral amino acids. Halogenase enzymes, for instance, can introduce chlorine atoms with high regioselectivity. The typical mechanism involves a high-valent iron(IV)-oxo species that abstracts a hydrogen atom from the substrate, creating a radical that then reacts with a chloride ion coordinated to the iron center[1].

Classical Synthetic Methods

Traditional organic chemistry reactions can be adapted to synthesize **2-Amino-3-chlorobutanoic acid**, although these methods may offer less stereochemical control.

- Hell-Volhard-Zelinsky Reaction: Can be used to synthesize α -halo acids from carboxylic acids, which are then aminated[1].
- Strecker Synthesis: Builds the amino acid from an aldehyde precursor[1].
- Direct Halogenation: Involves the selective chlorination of a suitable amino acid precursor, for example using N-Chlorosuccinimide, though achieving regioselectivity at the C3 position is a significant challenge[1].

Data Presentation

Physicochemical Properties

The fundamental properties of **2-Amino-3-chlorobutanoic acid** are summarized below.

Property	Value	Source
IUPAC Name	2-amino-3-chlorobutanoic acid	[2]
Molecular Formula	C ₄ H ₈ ClNO ₂	[2]
Molecular Weight	137.56 g/mol	[2]
Canonical SMILES	CC(C(C(=O)O)N)Cl	[2]
InChIKey	YFYASMWDMAMXQQT- UHFFFAOYSA-N	[2]
CAS Number	14561-56-9	[2]

Mass Spectrometry Signature

The presence of a single chlorine atom provides a distinct isotopic signature in mass spectrometry due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes[1].

Ion	Theoretical Monoisotopic Mass (Da)	Isotopic Peak	Relative Abundance
[C ₄ H ₈ ³⁵ ClNO ₂ + H] ⁺	138.0316	M+H	~100%
[C ₄ H ₈ ³⁷ ClNO ₂ + H] ⁺	140.0287	(M+2)+H	~32%

Comparison of Synthetic Strategies

Strategy	Catalyst/Chiral Source	General Substrate	Key Advantage
Chiral Pool Synthesis	L-Threonine / L-allothreonine	Enantiopure amino acid	High stereochemical control from starting material[1]
Phase-Transfer Catalysis	Chiral Ammonium Salts (e.g., Maruoka catalyst)	β -Amino ester enolate	Catalytic generation of chirality[1]
Biocatalytic Halogenation	Halogenase Enzymes	Amino acid precursor	High regioselectivity and stereoselectivity[1]

Experimental Protocols

General Protocol for Chiral Pool Synthesis from L-Threonine

This protocol outlines a general, conceptual procedure for the synthesis of a stereoisomer of **2-Amino-3-chlorobutanoic acid** starting from L-threonine. Specific reagents, solvents, and reaction conditions would need to be optimized based on literature precedents for similar transformations.

Objective: To replace the hydroxyl group of L-threonine with a chlorine atom with inversion of stereochemistry via an S_N2 mechanism.

Step 1: Protection of Functional Groups

- Protect the amino group of L-threonine (e.g., as a Boc or Cbz derivative) to prevent side reactions.
- Protect the carboxylic acid group (e.g., as a methyl or ethyl ester) to enhance solubility in organic solvents and prevent its reaction.

Step 2: Activation of the Hydroxyl Group

- Dissolve the protected L-threonine in an appropriate anhydrous solvent (e.g., dichloromethane, THF) under an inert atmosphere (e.g., nitrogen, argon).
- Cool the solution in an ice bath (0 °C).
- Add a sulfonylating agent (e.g., tosyl chloride, mesyl chloride) and a non-nucleophilic base (e.g., triethylamine, pyridine) to convert the hydroxyl group into a good leaving group (tosylate or mesylate).
- Stir the reaction mixture at 0 °C and then allow it to warm to room temperature until the reaction is complete (monitored by TLC).

Step 3: Nucleophilic Substitution with Chloride

- To the solution containing the activated intermediate, add a source of chloride ions (e.g., lithium chloride, tetrabutylammonium chloride).
- Heat the reaction mixture in a suitable solvent (e.g., DMF, acetone) to facilitate the S_N2 reaction, displacing the tosylate/mesylate group with chloride. This step proceeds with inversion of configuration at the C3 carbon.
- Monitor the reaction for completion by TLC or LC-MS.

Step 4: Deprotection

- Once the substitution is complete, perform deprotection steps to remove the amino and carboxyl protecting groups.
- For a Boc group, use an acid such as trifluoroacetic acid (TFA).

- For an ester, perform saponification using a base like lithium hydroxide (LiOH) followed by acidic workup.
- The sequence of deprotection will depend on the specific protecting groups used.

Step 5: Purification

- Purify the final **2-Amino-3-chlorobutanoic acid** product using techniques such as ion-exchange chromatography or recrystallization to obtain the desired pure stereoisomer.

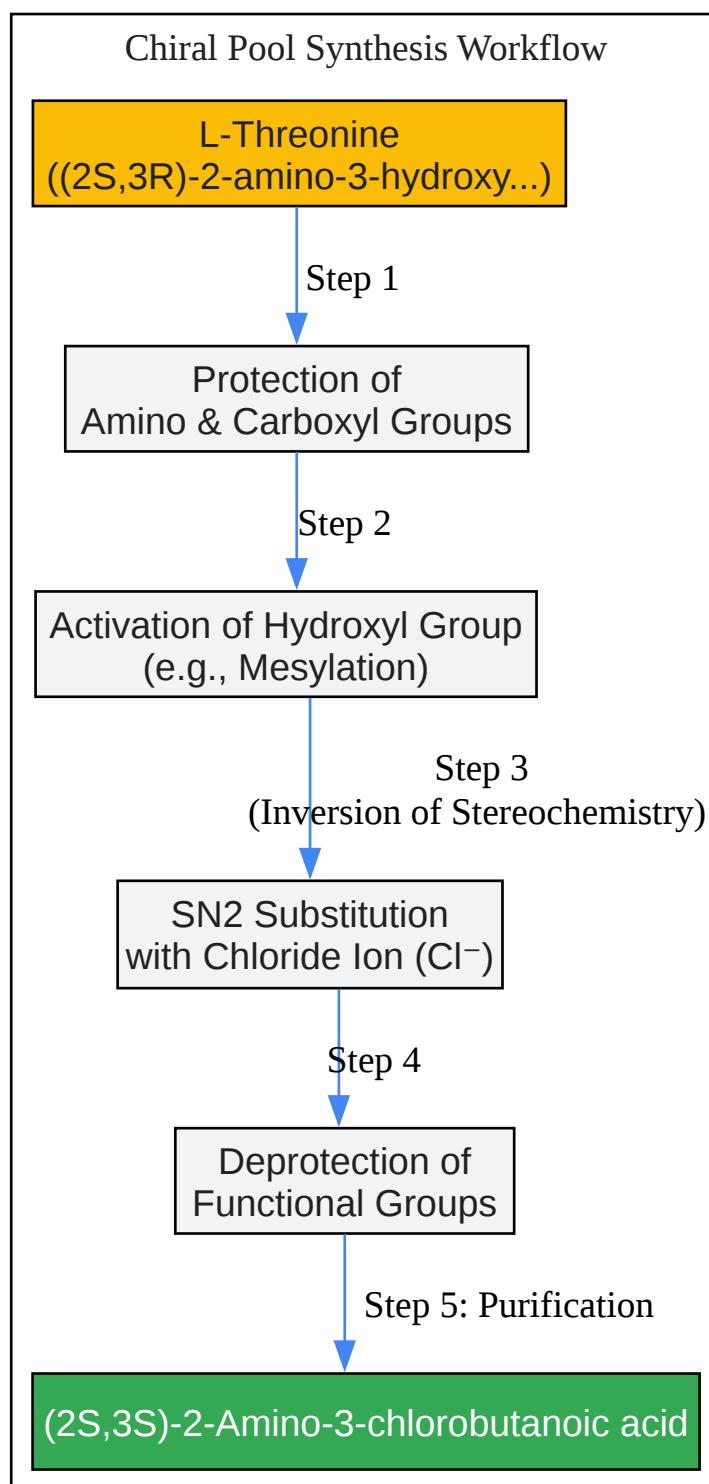
Analytical Methods for Identification and Quantification

The identification and quantification of amino acids, including non-canonical ones like **2-Amino-3-chlorobutanoic acid**, require robust analytical techniques.

- Chromatographic Methods: High-performance liquid chromatography (HPLC) and gas chromatography (GC) are commonly used for separation. Due to the polar nature of amino acids, derivatization is often required to improve chromatographic retention and detection^[3] ^[4].
- Mass Spectrometry (MS): When coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), mass spectrometry provides high sensitivity and structural information, allowing for definitive identification and quantification^[3]^[5]. The distinct isotopic pattern of chlorine is a key identifier.
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for unambiguous structure elucidation and stereochemical analysis.

Visualizations

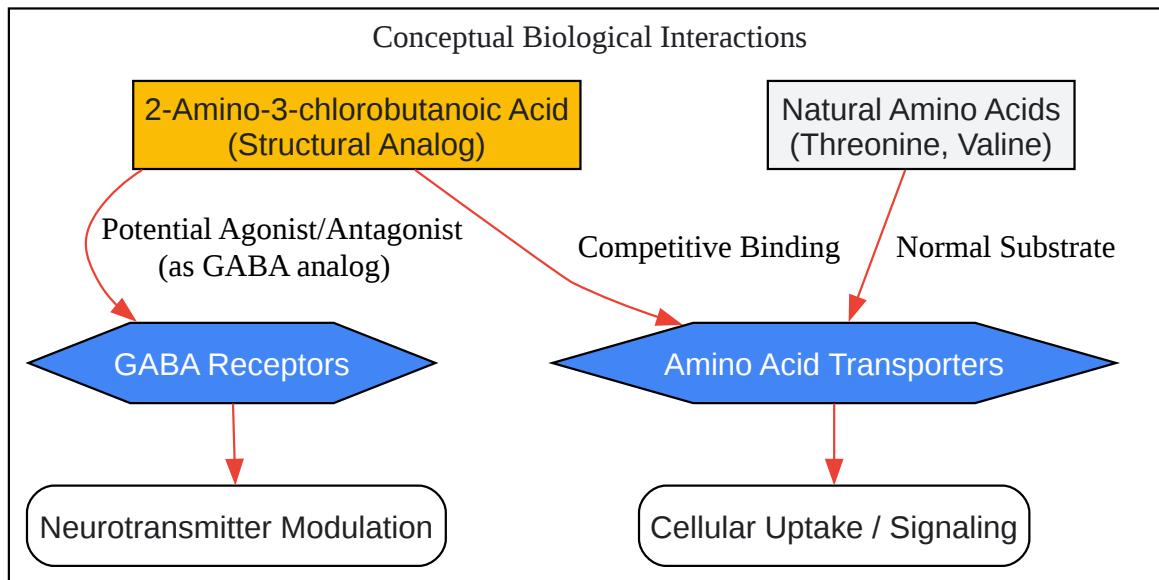
Synthetic Pathway Diagram



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Caption: Chiral pool synthesis of **2-Amino-3-chlorobutanoic acid** from L-threonine.

Biological Application Concept



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Caption: Role as a molecular probe mimicking natural amino acids.

Biological Activity and Applications

While **2-Amino-3-chlorobutanoic acid** itself is primarily a synthetic intermediate, its structural features suggest several research applications.

- Molecular Probe: Due to its resemblance to threonine and valine, it can be used to investigate the specificity and mechanism of amino acid transporters, which are crucial for cellular nutrition, metabolism, and signaling[1].
- Therapeutic Potential: Derivatives of **2-Amino-3-chlorobutanoic acid** have been explored in medicinal chemistry. Some have demonstrated anticonvulsant properties in animal models, suggesting potential applications in neurological disorders[1]. It may also act as an analog of gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter[1].

- Peptide Modification: As a non-canonical amino acid, it can be incorporated into peptides to create specialized structures. Halogenation can significantly alter a molecule's physicochemical properties, including lipophilicity and stability, which is a common strategy in drug design to improve absorption and distribution[1].

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